1,1-Ethanediol

Catalog No.
S564034
CAS No.
4433-56-1
M.F
C2H6O2
M. Wt
62.07 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Ethanediol

CAS Number

4433-56-1

Product Name

1,1-Ethanediol

IUPAC Name

ethane-1,1-diol

Molecular Formula

C2H6O2

Molecular Weight

62.07 g/mol

InChI

InChI=1S/C2H6O2/c1-2(3)4/h2-4H,1H3

InChI Key

AZHSSKPUVBVXLK-UHFFFAOYSA-N

SMILES

CC(O)O

Synonyms

1,1-ethanediol, acetaldehyde hydrate

Canonical SMILES

CC(O)O

1,1-Ethanediol (CAS 4433-56-1), commonly known as acetaldehyde hydrate, is a geminal diol that exists in dynamic equilibrium with anhydrous acetaldehyde and water. Unlike stable vicinal diols such as 1,2-ethanediol (ethylene glycol), 1,1-ethanediol cannot be isolated in pure form under standard conditions and is typically procured as an aqueous solution or generated in situ from protected precursors like 1,1-ethanediol diacetate [1]. Its primary industrial and research relevance lies in its role as an obligate reactive intermediate in electrocatalytic alcohol oxidation, supercritical water reforming, and specialized reductive aminations, where its distinct hydration thermodynamics dictate reaction pathways [2].

Substituting 1,1-ethanediol with its stable structural isomer, 1,2-ethanediol, completely alters chemical reactivity; the latter functions as a stable solvent or monomer rather than a transient, high-oxidation-state intermediate [1]. Furthermore, substituting aqueous 1,1-ethanediol with anhydrous acetaldehyde fails in electrochemical and reforming applications. The absence of the gem-diol hydration state prevents the necessary C-H bond activation required for subsequent oxidation to acetate or catalytic C-C bond cleavage for hydrogen production [2]. Procurement must therefore target specific aqueous equilibria or protected acetal precursors to ensure the availability of the reactive gem-diol species.

Obligate Intermediate Role in Ethanol Electrooxidation

In alkaline ethanol electrooxidation using isolated Ni(OH)2 catalysts, the generation of 1,1-ethanediol is a critical mechanistic requirement. NMR studies of D2O solutions confirm that acetaldehyde must undergo hydration to form 1,1-ethanediol before it can be further oxidized by NiOOH to produce acetate, achieving >90% Faradaic efficiency. Without the formation of this gem-diol intermediate, the sequential oxidation pathway stalls at the aldehyde stage [1].

Evidence DimensionFaradaic Efficiency for Acetate
Target Compound Data>90% FE (via 1,1-ethanediol intermediate pathway)
Comparator Or BaselineStalled oxidation (anhydrous acetaldehyde baseline)
Quantified DifferenceEnables complete oxidation to acetate vs. partial oxidation
ConditionsAlkaline electrooxidation over isolated Ni(OH)2/C catalysts

Buyers developing EOR catalysts must optimize aqueous conditions to maximize 1,1-ethanediol formation, ensuring high yields of acetate rather than volatile aldehyde byproducts.

Noncatalytic Disproportionation in Supercritical Water

Under supercritical water conditions (400 °C, 0.5 g/cm³), 1,1-ethanediol undergoes a specific bimolecular self-disproportionation reaction with unhydrated acetaldehyde to yield ethanol and acetic acid. This pathway requires the gem-diol structure for the simultaneous transfer of H and OH, fundamentally differentiating its high-temperature behavior from stable vicinal diols like 1,2-ethanediol which undergo dehydration rather than disproportionation [1].

Evidence DimensionDisproportionation Products
Target Compound DataYields ethanol and acetic acid via bimolecular reaction
Comparator Or Baseline1,2-Ethanediol (undergoes dehydration/cleavage, no disproportionation)
Quantified DifferenceSpecific generation of C2 disproportionation products
ConditionsSupercritical water at 400 °C and 0.5 g/cm³ density

For engineers designing hydrothermal biomass conversion processes, understanding the transient stability of 1,1-ethanediol is essential for predicting product distributions.

Diamagnetic Susceptibility and Hydration Thermodynamics

The thermodynamic formation of 1,1-ethanediol from acetaldehyde and water exhibits a specific enthalpy change of -20.4 kJ/mol. Furthermore, its diamagnetic susceptibility is quantified at -39.1×10⁻⁶ cm³ mol⁻¹ at 287 K, which is distinctly lower than its homolog 1,1-propanediol (-51.5×10⁻⁶ cm³ mol⁻¹). These precise analytical benchmarks are critical for calibrating NMR and magnetic measurements in complex aqueous aldehyde mixtures [1].

Evidence DimensionDiamagnetic Susceptibility
Target Compound Data-39.1×10⁻⁶ cm³ mol⁻¹
Comparator Or Baseline1,1-Propanediol (-51.5×10⁻⁶ cm³ mol⁻¹)
Quantified Difference12.4×10⁻⁶ cm³ mol⁻¹ difference
ConditionsAqueous mixture evaluated via Gouy's method at 287 K

Provides essential calibration data for analytical chemists quantifying gem-diol equilibria in complex aqueous or biological samples.

Electrocatalytic Alcohol Oxidation (EOR) Systems

Directly leveraging the evidence that 1,1-ethanediol is the obligate intermediate for acetate production, researchers use its formation kinetics to evaluate the efficacy of Ni-based or Ru-MOF catalysts in alkaline fuel cells [1].

Supercritical Water Reforming and Biomass Conversion

Based on its specific disproportionation behavior at 400 °C, the presence and concentration of 1,1-ethanediol dictate the yield of hydrogen, ethanol, and acetic acid during the hydrothermal processing of C2 organics [2].

In Situ Reductive Amination for Bioconjugation

Utilizing protected forms to generate 1,1-ethanediol in situ allows for controlled reductive amination in the synthesis of PEGylated pharmaceuticals and hydrogels, bypassing the volatility and handling issues of anhydrous acetaldehyde [3].

XLogP3

-0.6

Other CAS

4433-56-1

Wikipedia

1,1-Ethanediol

Dates

Last modified: 07-20-2023

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